Lipophilicity Enhancement: LogP Comparison to Unsubstituted Indolin-2-one Core
Introduction of the 6-OCF3 group markedly increases lipophilicity relative to the unsubstituted indolin-2-one scaffold. The calculated LogP for 6-(trifluoromethoxy)indolin-2-one is 2.0798 , compared to a baseline LogP of 1.31920 for the parent indolin-2-one core . This difference translates to a predicted increase in membrane permeability and a shift in optimal formulation and solubility parameters.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.0798 |
| Comparator Or Baseline | Indolin-2-one (unsubstituted): LogP = 1.31920 |
| Quantified Difference | ΔLogP = +0.7606 |
| Conditions | In silico calculation (standard method for each source) |
Why This Matters
Higher LogP correlates with improved passive diffusion across biological membranes and distinct compound handling requirements, directly influencing assay design and DMPK optimization decisions.
